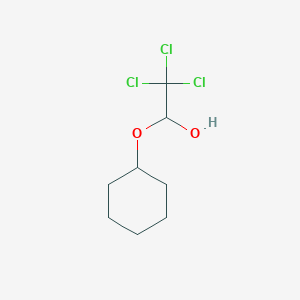
2,2,2-Trichloro-1-(cyclohexyloxy)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trichloro-1-(cyclohexyloxy)ethan-1-ol is an organic compound characterized by the presence of a trichloromethyl group and a cyclohexyloxy group attached to an ethan-1-ol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloro-1-(cyclohexyloxy)ethan-1-ol typically involves the reaction of trichloroacetaldehyde (chloral) with cyclohexanol under acidic conditions. The reaction proceeds via the formation of a hemiacetal intermediate, which then undergoes further reaction to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of catalysts and controlled temperature and pressure conditions.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-Trichloro-1-(cyclohexyloxy)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The trichloromethyl group can be reduced to a dichloromethyl or monochloromethyl group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of trichloroacetone or related carbonyl compounds.
Reduction: Formation of dichloromethyl or monochloromethyl derivatives.
Substitution: Formation of chloro, bromo, or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trichloro-1-(cyclohexyloxy)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2,2,2-Trichloro-1-(cyclohexyloxy)ethan-1-ol involves its interaction with molecular targets such as enzymes and cellular membranes. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The cyclohexyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and affecting membrane integrity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,2-Trichloroethanol: Similar structure but lacks the cyclohexyloxy group.
2,2,2-Trichloro-1-ethoxyethanol: Contains an ethoxy group instead of a cyclohexyloxy group.
Chloral Hydrate: Contains a trichloromethyl group but lacks the hydroxyl and cyclohexyloxy groups.
Uniqueness
2,2,2-Trichloro-1-(cyclohexyloxy)ethan-1-ol is unique due to the presence of both the trichloromethyl and cyclohexyloxy groups, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for diverse chemical reactivity and interactions with biological systems, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
41105-68-4 |
|---|---|
Molekularformel |
C8H13Cl3O2 |
Molekulargewicht |
247.5 g/mol |
IUPAC-Name |
2,2,2-trichloro-1-cyclohexyloxyethanol |
InChI |
InChI=1S/C8H13Cl3O2/c9-8(10,11)7(12)13-6-4-2-1-3-5-6/h6-7,12H,1-5H2 |
InChI-Schlüssel |
UDLSYDBZVUNVAI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)OC(C(Cl)(Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(2-Hydroxy-5-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid](/img/structure/B14652078.png)


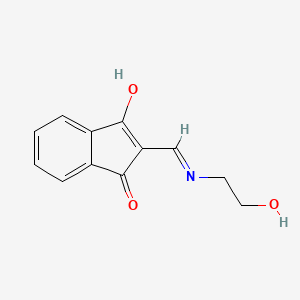
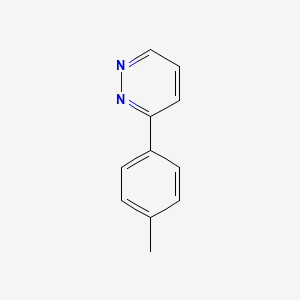

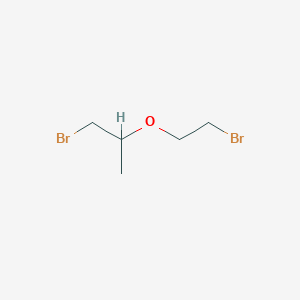
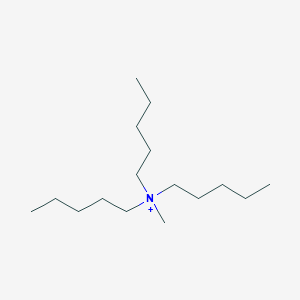
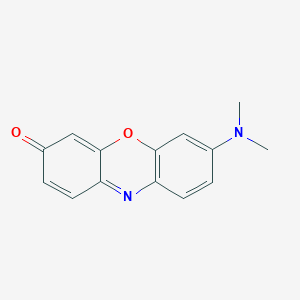

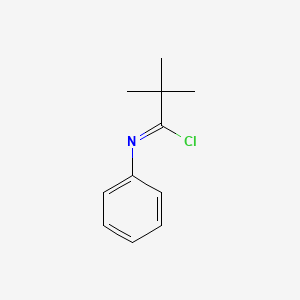

![4-[Ethyl(4-methylphenyl)arsanyl]aniline](/img/structure/B14652135.png)
![5,7-dichloro-2-[4-[(E)-2-(4-phenylphenyl)ethenyl]phenyl]-1-benzofuran](/img/structure/B14652149.png)
